2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
CAS No.: 2304561-34-8
Cat. No.: VC7700751
Molecular Formula: C13H14O2
Molecular Weight: 202.253
* For research use only. Not for human or veterinary use.
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid - 2304561-34-8](/images/structure/VC7700751.png)
Specification
CAS No. | 2304561-34-8 |
---|---|
Molecular Formula | C13H14O2 |
Molecular Weight | 202.253 |
IUPAC Name | 2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Standard InChI | InChI=1S/C13H14O2/c14-11(15)6-12-7-13(8-12,9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Standard InChI Key | IEENEKWYRYNUJK-UHFFFAOYSA-N |
SMILES | C1C2(CC1(C2)C3=CC=CC=C3)CC(=O)O |
Introduction
Structural and Chemical Identity
2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid (CHO) features a rigid bicyclo[1.1.1]pentane core substituted with a phenyl group at position 3 and an acetic acid moiety at position 1. The BCP scaffold imposes significant steric strain, conferring unique conformational rigidity that is exploited in bioisosteric replacements. Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 2-(3-Phenylbicyclo[1.1.1]pentan-1-yl)acetic acid |
CAS Registry Number | Not yet assigned |
The acetic acid group enhances solubility in polar solvents and provides a handle for further functionalization, while the phenyl group contributes to hydrophobic interactions in biological systems .
Synthesis and Scalability
Core Bicyclo[1.1.1]pentane Formation
The BCP core is typically synthesized via a [2+2] photocycloaddition reaction between propellane and diacetyl under flow conditions, enabling kilogram-scale production within 24 hours . This method ensures high yields (≥80%) and minimizes side reactions due to precise temperature and irradiation control.
Acetic Acid Attachment
The acetic acid moiety is introduced via nucleophilic substitution or carboxylation. For example, treatment of 1-halo-BCP derivatives with sodium cyanide followed by acidic hydrolysis yields the corresponding acetic acid . Alternative routes involve Grignard reactions with carbon dioxide, though yields are modest (~60%) .
Physicochemical Properties
The compound exhibits distinct properties due to its hybrid aromatic-aliphatic structure:
The moderate logP value reflects balanced lipophilicity, making it suitable for drug delivery systems. The low pKa ensures ionization at physiological pH, enhancing bioavailability .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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C NMR (101 MHz, CDCl):
Infrared (IR) Spectroscopy
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP scaffold serves as a non-classical bioisostere for tert-butyl groups and meta-substituted aromatics, improving metabolic stability and solubility in drug candidates . For example, replacing a tert-butyl group with BCP in kinase inhibitors reduced CYP450 inhibition by 40% .
Prodrug Development
The carboxylic acid group facilitates prodrug design via esterification or amidation. In preclinical studies, methyl ester derivatives demonstrated 90% oral bioavailability in rodent models .
Hazard | Precaution |
---|---|
Skin/Eye Irritation | Use nitrile gloves and goggles |
Inhalation Risk | Use in fume hood |
Storage | -20°C under inert atmosphere |
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